

# Isonipectic acid hydrochloride structural analogs and derivatives

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## Compound of Interest

Compound Name: Isonipectic acid hydrochloride

Cat. No.: B1361391

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An In-depth Technical Guide on **Isonipectic Acid Hydrochloride**: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Isonipectic acid, also known as piperidine-4-carboxylic acid, is a conformationally restricted analog of the principal inhibitory neurotransmitter,  $\gamma$ -aminobutyric acid (GABA).[1] As a moderately potent partial agonist of the GABA-A receptor, isonipectic acid itself serves as a foundational scaffold in medicinal chemistry.[1][2] However, its therapeutic potential is hindered by its inability to effectively cross the blood-brain barrier.[1] This has spurred extensive research into the synthesis of structural analogs and derivatives designed to enhance pharmacokinetic properties and modulate biological activity. This guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and therapeutic applications of **isonipectic acid hydrochloride** and its derivatives, with a focus on their role in targeting the GABAergic system and beyond.

## Core Compound: Isonipectic Acid

Isonipectic acid (piperidine-4-carboxylic acid) is a heterocyclic compound featuring a piperidine ring with a carboxylic acid substituent at the 4-position.[3] It is structurally isomeric to nipectic acid (piperidine-3-carboxylic acid), a well-known GABA reuptake inhibitor.[4] Unlike its isomer, isonipectic acid primarily acts as a partial agonist at GABA-A receptors.[1][2] Its

hydrochloride salt is frequently used to improve solubility and handling in research settings.[\[5\]](#)  
[\[6\]](#)

## Physicochemical Properties

The key physicochemical properties of isonipecotic acid and its hydrochloride salt are summarized below. These characteristics are fundamental for its use in synthesis and biological assays.

Property	Isonipecotic Acid	Isonipecotic Acid Hydrochloride	Reference(s)
CAS Number	498-94-2	5984-56-5	<a href="#">[6]</a>
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO <sub>2</sub>	C <sub>6</sub> H <sub>12</sub> ClNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[6]</a>
Molecular Weight	129.16 g/mol	165.62 g/mol	<a href="#">[1]</a> <a href="#">[6]</a>
Melting Point	>300 °C	~293-300 °C (with decomposition)	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Solubility	Soluble in water	Freely soluble in water; soluble in ethanol and methanol	<a href="#">[5]</a> <a href="#">[7]</a>
pKa	pK1: 3.73; pK2: 10.72	Not specified	<a href="#">[7]</a>
Appearance	White crystalline powder/needles	White powder	<a href="#">[5]</a>

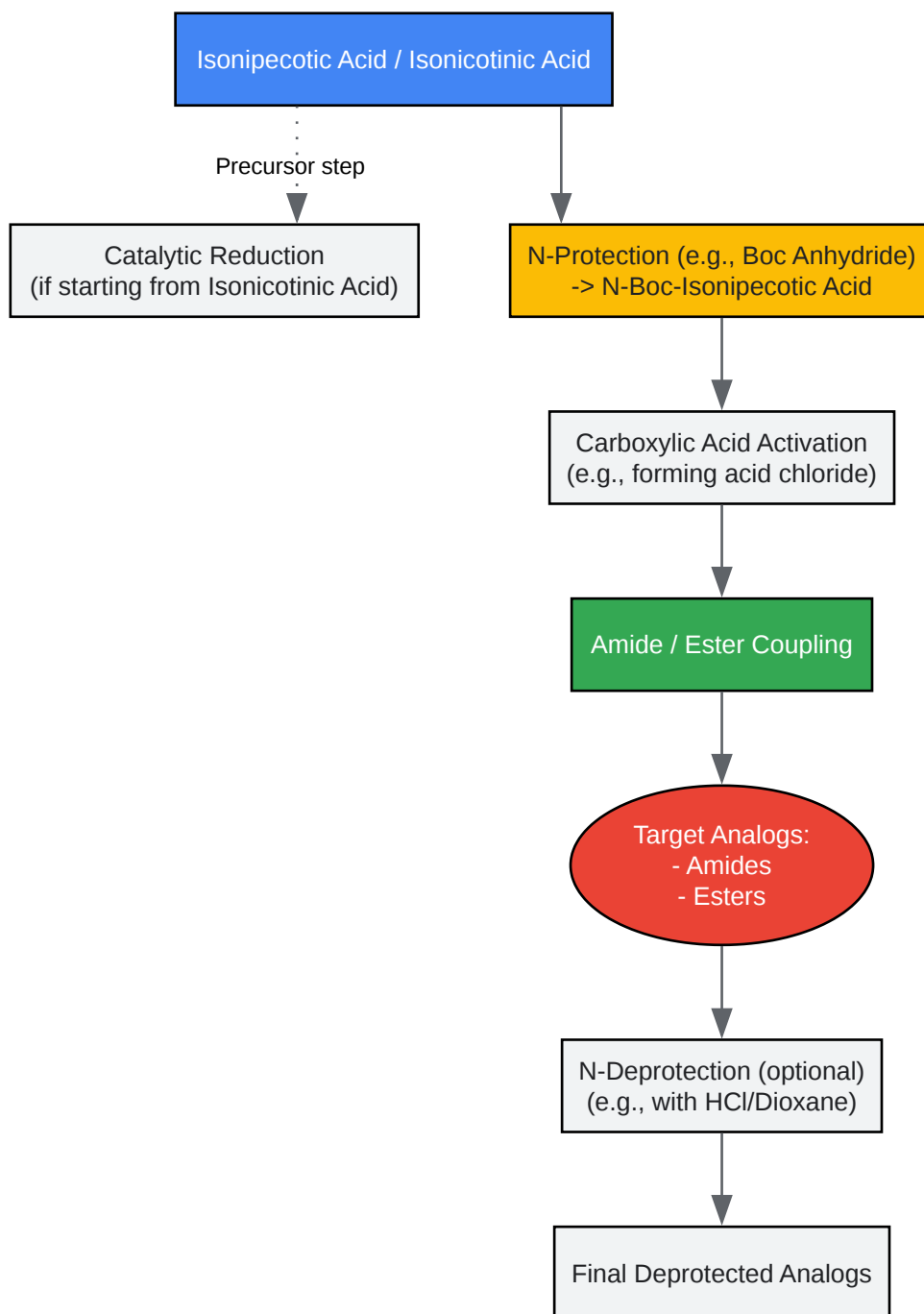
## Synthesis of Isonipecotic Acid and Key Derivatives

The synthesis of isonipecotic acid and its derivatives is central to exploring their therapeutic potential. The core scaffold is typically prepared by the reduction of isonicotinic acid.

Subsequent modifications often require protection of the piperidine nitrogen, most commonly with a tert-butoxycarbonyl (Boc) group, to facilitate selective reactions at the carboxylic acid moiety.

## General Synthetic Workflow

The general pathway for creating diverse isonipecotic acid derivatives involves a multi-step process, starting from the basic isonipecotic acid structure and expanding through various chemical modifications.



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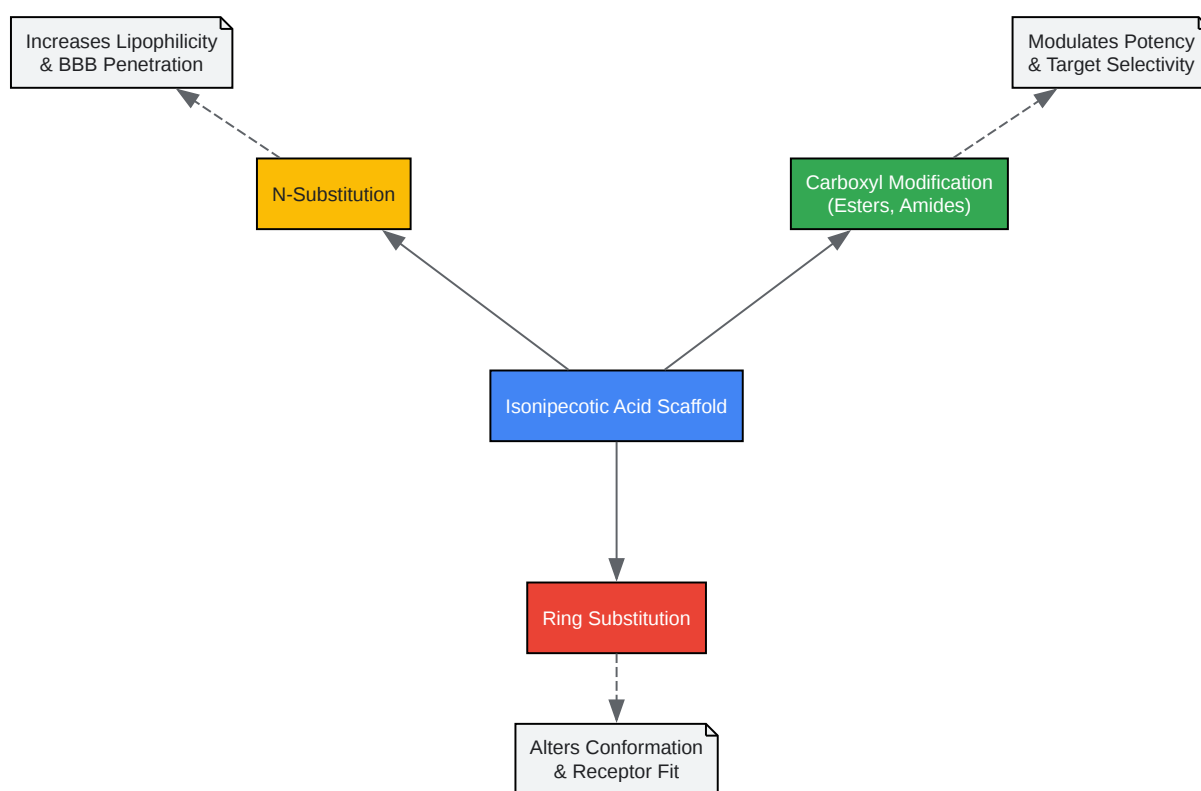
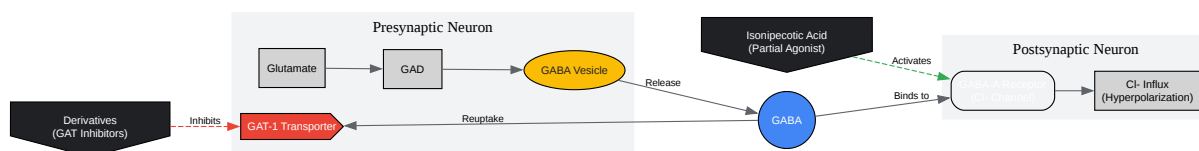
Caption: General synthetic workflow for isonipecotic acid derivatives.

## Biological Activity and Mechanisms of Action

The biological effects of isonipecotic acid and its analogs are primarily centered on the GABAergic system, which is the main inhibitory neurotransmitter system in the central nervous system. Modifications to the core structure can shift the primary mechanism of action from direct receptor agonism to inhibition of GABA transport, thereby enhancing GABAergic tone.

### GABAergic Signaling Pathway

Isonipecotic acid derivatives modulate GABAergic neurotransmission at several key points. Isonipecotic acid itself acts on the postsynaptic GABA-A receptor, while many of its lipophilic derivatives, similar to those of nipecotic acid, are designed to inhibit the presynaptic and glial GABA transporters (GATs).



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